O-Toluenesulfonamide

Description

The exact mass of the compound this compound is 171.03539970 g/mol and the complexity rating of the compound is 217. The solubility of this chemical has been described as 0.01 min water, 1.62x10+3 mg/l at 25 °cslightly soluble in watersoluble in alcohol; slightly soluble in etherslightly soluble in ether, dmso; soluble in ethanolsolubility in water, g/100ml at 25 °c: 0.162. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2185. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

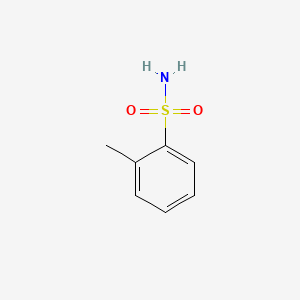

Structure

3D Structure

Properties

IUPAC Name |

2-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-6-4-2-3-5-7(6)11(8,9)10/h2-5H,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCMLQMDWSXFTIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Record name | o-TOLUENESULFONAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1581 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021362 | |

| Record name | o-Toluenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Colorless solid; [Hawley] White powder; [MSDSonline], White to light cream-colored crystalline flakes; [MSDSonline], COLOURLESS CRYSTALS. | |

| Record name | Benzenesulfonamide, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | o-Toluenesulfonamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6420 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Toluenesulfonamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7465 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | o-TOLUENESULFONAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1581 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

214 °C at 10 mm Hg, >270 °C | |

| Record name | o-Toluenesulfonamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5256 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-TOLUENESULFONAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1581 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 1.62X10+3 mg/L at 25 °C, Slightly soluble in water, Soluble in alcohol; slightly soluble in ether, Slightly soluble in ether, DMSO; soluble in ethanol, Solubility in water, g/100ml at 25 °C: 0.162 | |

| Record name | o-Toluenesulfonamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5256 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-TOLUENESULFONAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1581 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.46 g/cm³ | |

| Record name | o-TOLUENESULFONAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1581 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00006 [mmHg], 0.000306 [mmHg], Vapor pressure at 25 °C: negligible | |

| Record name | o-Toluenesulfonamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6420 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Toluenesulfonamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7465 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | o-TOLUENESULFONAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1581 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Octahedral crystals from alcohol; prisms from water, Colorless crystals | |

CAS No. |

88-19-7, 8013-74-9, 1333-07-9 | |

| Record name | 2-Methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Toluenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, 2(or 4)-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008013749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-TOLUENESULFONAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2185 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | o-Toluenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Toluenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.163 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Toluene-2-sulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.644 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | o-(or p)-toluenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.447 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-TOLUENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R81Z6V889P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | o-Toluenesulfonamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5256 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TOLUENESULFONAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5816 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-TOLUENESULFONAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1581 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

156.3 °C, 156 °C | |

| Record name | o-Toluenesulfonamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5256 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-TOLUENESULFONAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1581 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of o-Toluenesulfonamide from o-Toluenesulfonyl Chloride

This guide provides a comprehensive, technically-grounded exploration of the synthesis of o-toluenesulfonamide, a key chemical intermediate, from its precursor, o-toluenesulfonyl chloride. Designed for researchers, chemists, and professionals in drug development and fine chemical synthesis, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, safety imperatives, and analytical validation required for this process. Our focus is on delivering a robust, reproducible, and well-understood methodology, grounded in established chemical literature and practical laboratory experience.

Introduction and Significance

This compound (OTS) is an organic compound with significant industrial utility. It serves as a crucial intermediate in the synthesis of various high-value chemicals, most notably as a precursor in the historical manufacture of the artificial sweetener saccharin.[1] Beyond this, it and its para-isomer are utilized as plasticizers in resins, coatings, and adhesives to enhance flexibility and flow properties.[1] The sulfonamide functional group is a cornerstone of medicinal chemistry, and understanding its synthesis is fundamental for professionals in the field. This guide focuses on the direct ammonolysis of o-toluenesulfonyl chloride, a classic and efficient route to this compound.

The Chemical Principle: Nucleophilic Acyl Substitution

The conversion of o-toluenesulfonyl chloride to this compound is a classic example of a nucleophilic acyl substitution reaction at a sulfur center. The sulfonyl chloride group is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom bonded to the sulfur.

-

The Nucleophile: Ammonia (NH₃), with its lone pair of electrons on the nitrogen atom, acts as a potent nucleophile.

-

The Electrophile: The sulfur atom of o-toluenesulfonyl chloride is the electrophilic center.

-

The Mechanism: The reaction proceeds via a two-step addition-elimination pathway.

-

Nucleophilic Attack: The lone pair of the ammonia molecule attacks the electrophilic sulfur atom, breaking the S=O pi bond and forming a transient, tetrahedral intermediate.

-

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the sulfur-oxygen double bond and expelling the chloride ion (Cl⁻), which is an excellent leaving group.

-

Deprotonation: A second molecule of ammonia acts as a base, removing a proton from the nitrogen atom to yield the neutral this compound and an ammonium chloride (NH₄Cl) salt as a byproduct.

-

The overall reaction is: CH₃C₆H₄SO₂Cl + 2 NH₃ → CH₃C₆H₄SO₂NH₂ + NH₄Cl

Using an excess of ammonia is crucial not only to drive the reaction to completion according to Le Châtelier's principle but also to neutralize the hydrogen chloride (HCl) that is cogenerated, preventing it from protonating the unreacted ammonia.

Physicochemical and Safety Data

Accurate data is the foundation of safe and effective chemical synthesis. The tables below summarize key properties and hazards.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 88-19-7 | [1] |

| Molecular Formula | C₇H₉NO₂S | [1][2] |

| Molecular Weight | 171.22 g/mol | [1] |

| Appearance | White to cream crystalline powder | [2] |

| Melting Point | 156-158 °C | |

| Solubility | Low solubility in water (1.6 to 5.1 g/L at 25°C) |

Table 2: Reagent Hazard Summary

| Reagent | Key Hazards | Recommended Precautions | Source(s) |

| o-Toluenesulfonyl Chloride | Causes severe skin burns and eye damage. May be corrosive to metals. Reacts with water. | Wear chemical-resistant gloves, safety goggles, and a lab coat. Handle in a chemical fume hood. Keep away from moisture. | [3] |

| Ammonia Solution (20-30%) | Causes severe skin burns and eye damage. Toxic if inhaled. Hazardous to the aquatic environment. | Wear chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated chemical fume hood. Ensure secondary containment. | [4][5][6] |

Detailed Experimental Protocol

This protocol is adapted from established laboratory procedures and is designed for bench-scale synthesis.[7]

4.1. Materials and Equipment

-

o-Toluenesulfonyl chloride (reagent grade)

-

Aqueous ammonia solution (20-28%)

-

1 M Sodium hydroxide (NaOH) solution

-

1 M Hydrochloric acid (HCl) solution

-

Deionized water

-

Ethanol (for recrystallization)

-

Erlenmeyer flasks

-

Beakers

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Heating mantle or hot plate

-

Büchner funnel and vacuum flask

-

pH paper or pH meter

-

Melting point apparatus

4.2. Step-by-Step Synthesis Procedure

-

Reaction Setup:

-

Place a 250 mL Erlenmeyer flask containing a magnetic stir bar into an ice-water bath situated on a magnetic stirrer.

-

Carefully pour 50 mL of a cold 20% aqueous ammonia solution into the flask. Begin stirring.

-

Rationale: The reaction between o-toluenesulfonyl chloride and ammonia is highly exothermic. Cooling the reaction vessel is critical to control the reaction rate, prevent excessive heat generation, and minimize the volatilization of ammonia gas.

-

-

Addition of o-Toluenesulfonyl Chloride:

-

Weigh out 10.0 g (approx. 52.4 mmol) of o-toluenesulfonyl chloride.

-

Slowly and portion-wise, add the solid o-toluenesulfonyl chloride to the vigorously stirring ammonia solution over a period of 15-20 minutes. A thick white precipitate will form immediately.

-

Scientist's Note: The rate of addition is key. Adding the sulfonyl chloride too quickly can cause a rapid temperature increase, leading to potential side reactions and loss of ammonia.

-

-

Reaction Completion:

-

Once the addition is complete, remove the ice-water bath and allow the mixture to warm to room temperature.

-

Gently heat the mixture to approximately 40-50°C on a hot plate or in a warm water bath for 15-20 minutes while continuing to stir.

-

Rationale: Gentle heating helps to ensure the reaction goes to completion by providing the necessary activation energy for any remaining starting material.

-

-

Isolation of Crude Product:

-

Cool the reaction mixture back down to room temperature, then place it in an ice-water bath for 15 minutes to maximize precipitation.

-

Collect the solid white product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with three portions of cold deionized water (20 mL each) to remove excess ammonia and the ammonium chloride byproduct.

-

Press the solid dry on the funnel to remove as much water as possible.

-

4.3. Purification Protocol

The crude product can be purified by a combination of chemical treatment and recrystallization.

-

Acid-Base Purification:

-

Transfer the crude solid to a 250 mL beaker. Add approximately 100 mL of 1 M NaOH solution and stir. The this compound should dissolve as it is deprotonated to form the water-soluble sodium salt.

-

Rationale: Sulfonamides are weakly acidic (pKa ~10) and will form soluble salts in a basic solution. Insoluble, non-acidic impurities can be removed at this stage.

-

Filter the basic solution by gravity to remove any insoluble impurities.

-

With vigorous stirring, slowly add 1 M HCl to the clear filtrate until the solution is acidic (pH ~2). The this compound will reprecipitate as a fine white solid.

-

Collect the purified solid by vacuum filtration, washing with cold deionized water until the washings are neutral to pH paper.

-

-

Recrystallization:

-

Transfer the chemically purified solid to an Erlenmeyer flask.

-

Add a minimal amount of a suitable solvent, such as an ethanol-water mixture. Heat the mixture to a boil to dissolve the solid completely.[8]

-

If the solution has any color, a small amount of activated charcoal can be added, and the hot solution filtered to remove it.

-

Allow the clear solution to cool slowly to room temperature, undisturbed. Crystal formation should occur.

-

Once at room temperature, place the flask in an ice bath to complete the crystallization process.

-

Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly in a desiccator or a vacuum oven at a low temperature.

-

Characterization and Validation

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are essential:

-

Melting Point Determination: A sharp melting point that matches the literature value (156-158 °C) is a strong indicator of purity. A broad or depressed melting range suggests the presence of impurities.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic peaks for the sulfonamide group: two N-H stretching bands around 3350-3250 cm⁻¹, and strong asymmetric and symmetric S=O stretching bands around 1350 cm⁻¹ and 1160 cm⁻¹, respectively.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect to see a singlet for the methyl (CH₃) protons around 2.5 ppm, a multiplet for the aromatic protons between 7.2-8.0 ppm, and a broad singlet for the amine (NH₂) protons which may vary in chemical shift depending on the solvent and concentration.

-

¹³C NMR: The spectrum will show characteristic signals for the methyl carbon, the aromatic carbons, and the carbon atom attached to the sulfur.

-

Synthesis Workflow Diagram

The following diagram illustrates the complete workflow from starting materials to the final, validated product.

Caption: Workflow for the synthesis and purification of this compound.

References

- 1. 2-Methylbenzenesulfonamide | C7H9NO2S | CID 6924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. B20544.09 [thermofisher.com]

- 3. o-Toluenesulfonyl chloride | C7H7ClO2S | CID 8623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. carlroth.com [carlroth.com]

- 5. chemos.de [chemos.de]

- 6. fishersci.com [fishersci.com]

- 7. prepchem.com [prepchem.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of O-Toluenesulfonamide

Introduction: The Scientific Significance of O-Toluenesulfonamide

This compound (OTS), with the chemical name 2-methylbenzenesulfonamide, is an aromatic sulfonamide of significant interest in pharmaceutical and chemical research. While often encountered as a primary impurity in the synthesis of the artificial sweetener saccharin, its utility extends far beyond this role.[1][2] A mixture containing OTS is utilized as a reactive plasticizer in hot-melt adhesives and as a chemical intermediate in the production of fluorescent pigments and various resins.[3][4][5] For drug development professionals, understanding the physicochemical properties of OTS is paramount. These properties govern its behavior in biological systems, influence its suitability as a synthetic precursor, and dictate the analytical methods required for its characterization and quality control.

This guide provides a comprehensive exploration of the core physicochemical properties of this compound. We will delve into its structural and analytical characteristics, supported by detailed experimental protocols and an explanation of the scientific principles that underpin these methodologies. This document is designed to serve as a practical resource for researchers and scientists, enabling a deeper understanding and more effective utilization of this versatile compound.

Core Physicochemical Data

A precise understanding of a compound's fundamental properties is the bedrock of its application in research and development. The following table summarizes the key physicochemical parameters of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉NO₂S | [6] |

| Molecular Weight | 171.22 g/mol | [1][6] |

| CAS Number | 88-19-7 | [6] |

| Appearance | White to creamy crystalline solid/powder | [1][4] |

| Melting Point | 156-158 °C | [2] |

| Boiling Point | >270 °C | [4] |

| Water Solubility | 1.6 g/L (at 25 °C) | [1][3] |

| Log P (Octanol/Water) | 0.84 | [3][4] |

| pKa (Acid Dissociation Constant) | 10.18 | [4] |

| Vapor Pressure | 6.6 x 10⁻⁵ Pa (at 25 °C) | [3] |

Structural & Spectroscopic Profile

The structural features of this compound dictate its chemical reactivity and are elucidated through various spectroscopic techniques.

Crystal Structure and Molecular Geometry

The three-dimensional arrangement of atoms in this compound has been determined by single-crystal X-ray diffraction.[7][8] This analysis provides precise bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation in the solid state.

The crystal structure reveals that in the solid state, molecules of this compound are organized into a three-dimensional framework through intermolecular hydrogen bonds. These bonds form between the hydrogen atoms of the sulfonamide group (-SO₂NH₂) and the sulfonyl oxygen atoms of adjacent molecules.[7][8] This extensive hydrogen bonding network is a key factor contributing to its crystalline nature and relatively high melting point. The orientation of the amino group relative to the benzene ring is defined by the C–C–S–N torsion angle, which has been determined to be -65.8 (2)°.[7][8]

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, one would expect to see distinct signals corresponding to the aromatic protons on the benzene ring, the protons of the methyl group, and the protons of the NH₂ group. The aromatic protons would appear as a complex multiplet in the downfield region (typically 7-8 ppm) due to their varied electronic environments and spin-spin coupling. The methyl group protons would appear as a singlet in the upfield region (around 2.4 ppm). The NH₂ protons would appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum reveals the different carbon environments. Key signals would include those for the four distinct aromatic carbons (with the carbon attached to the methyl group and the carbon attached to the sulfonamide group being chemically inequivalent to the others), and a signal for the methyl carbon in the aliphatic region (around 20-25 ppm).

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. The IR spectrum of this compound will show characteristic absorption bands. Strong bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group are expected around 1350 cm⁻¹ and 1160 cm⁻¹, respectively. The N-H stretching vibrations of the primary sulfonamide will appear as two bands in the region of 3400-3200 cm⁻¹. Aromatic C-H stretching and C=C bending vibrations will also be present.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In electrospray ionization (ESI) mass spectrometry, this compound would show a prominent protonated molecular ion [M+H]⁺ at m/z 172. Collision-induced dissociation (CID) would lead to characteristic fragment ions. Common fragmentation pathways for sulfonamides include the loss of SO₂ (64 Da) and cleavage of the S-N bond, which can help in structural confirmation.[9]

Experimental Methodologies: A Practical Guide

The accurate determination of physicochemical properties relies on standardized and validated experimental protocols. This section provides step-by-step methodologies for key analyses, emphasizing the rationale behind procedural choices.

Determination of Melting Point (Capillary Method)

The melting point is a critical indicator of purity. The capillary method is the standard procedure outlined in major pharmacopeias due to its accuracy and requirement for only a small amount of sample.[10][11]

Principle: The temperature at which a crystalline solid transitions to a liquid is measured by heating a small, packed sample in a capillary tube within a calibrated apparatus.

Protocol (based on USP General Chapter <741>): [11]

-

Sample Preparation: Ensure the this compound sample is finely powdered and thoroughly dried in a desiccator.

-

Capillary Loading: Charge a capillary tube (0.8-1.2 mm internal diameter) with the dried powder to form a packed column of 2.5-3.5 mm in height.[10] This is achieved by tapping the sealed end of the tube on a hard surface. A consistent sample packing is crucial for reproducible results as it affects heat transfer.

-

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Heating Profile: Heat the block until the temperature is approximately 10-15°C below the expected melting point of OTS (156°C).

-

Ramped Heating: Decrease the heating rate to 1-2°C per minute. A slow heating rate near the melting point is essential to allow for thermal equilibrium between the sample, the thermometer, and the heating block, ensuring an accurate reading.

-

Observation & Recording: Record the temperature at which the substance is first observed to collapse or form a visible liquid (onset of melting) and the temperature at which it becomes completely liquid (completion of melting). The range between these two temperatures is the melting range.

Diagram: Melting Point Determination Workflow

Caption: Workflow for determining the melting point of this compound via the capillary method.

Solubility Determination (Isothermal Saturation Method)

Solubility is a key parameter in drug development, influencing dissolution and bioavailability. The isothermal saturation method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Principle: An excess amount of the solute is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined analytically.

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, ethyl acetate) in a sealed vial. The presence of excess solid ensures that equilibrium saturation is achieved.

-

Equilibration: Agitate the vials in a constant temperature water bath or shaker (e.g., at 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the undissolved solid to settle. Alternatively, centrifuge the samples.

-

Sampling: Carefully withdraw a known volume of the clear supernatant. It is critical to avoid disturbing the solid material at the bottom. Filtration through a syringe filter (e.g., 0.45 µm PTFE) is recommended to remove any fine particulates.

-

Quantification: Dilute the filtered aliquot with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture, making it ideal for assessing the purity of this compound. A reversed-phase method is commonly employed due to the moderately polar nature of the analyte.[12][13]

Principle: The sample is dissolved in a mobile phase and passed through a column packed with a nonpolar stationary phase. Components separate based on their differential partitioning between the mobile and stationary phases. More polar components elute earlier, while less polar components are retained longer.

Illustrative HPLC Protocol:

-

Standard & Sample Preparation:

-

Prepare a stock solution of this compound reference standard of known concentration in the mobile phase.

-

Prepare the sample solution by accurately weighing and dissolving the this compound to be tested in the mobile phase to a similar concentration.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). The C18 stationary phase provides effective retention for aromatic compounds like OTS.

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., water with 0.1% phosphoric or formic acid) and an organic modifier (e.g., acetonitrile or methanol).[12] The acid is added to control the ionization of any acidic or basic impurities and to ensure sharp peak shapes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C. Maintaining a constant temperature ensures reproducible retention times.

-

Injection Volume: 10 µL.

-

Detector: UV detector at a wavelength where OTS has significant absorbance (e.g., 230 nm).

-

-

Analysis:

-

Inject the standard solution to determine the retention time and response factor for this compound.

-

Inject the sample solution.

-

-

Data Interpretation:

-

The purity is calculated by determining the area percentage of the main this compound peak relative to the total area of all peaks in the chromatogram.

-

Impurities are identified by their retention times relative to the main peak.

-

Diagram: HPLC Purity Analysis Workflow

Caption: A streamlined workflow for the purity assessment of this compound using HPLC.

Conclusion: A Foundation for Application

The physicochemical properties of this compound presented in this guide provide the fundamental knowledge required for its effective application in scientific research and drug development. From its solid-state structure, which dictates its handling and formulation properties, to its spectroscopic fingerprint, essential for its identification and quality control, each parameter plays a critical role. The detailed methodologies provided offer a validated framework for researchers to replicate these characterizations, ensuring data integrity and comparability. A thorough understanding of these core principles is not merely academic; it is the essential starting point for innovation, whether in the synthesis of novel pharmaceutical agents or the development of advanced materials.

References

- 1. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFOrmation [enfo.hu]

- 2. OECD Guidelines for the Testing of Chemicals [chemycal.com]

- 3. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. p-Toluenesulfonamide CAS#: 70-55-3 [m.chemicalbook.com]

- 6. scribd.com [scribd.com]

- 7. o-Toluenesulfonamide: a redetermination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. thinksrs.com [thinksrs.com]

- 11. uspbpep.com [uspbpep.com]

- 12. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 13. researchgate.net [researchgate.net]

Solubility Characteristics of o-Toluenesulfonamide in Organic Solvents: A Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide

Abstract

o-Toluenesulfonamide (o-TSA) is a crucial intermediate in the synthesis of a wide array of fine chemicals, including pharmaceuticals, plasticizers, and dyes.[1] Its purification, crystallization, and reaction kinetics are fundamentally governed by its solubility in various solvent systems. This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents. We will delve into quantitative solubility data, explore the underlying thermodynamic principles, and present standardized methodologies for solubility determination, offering a critical resource for process design, optimization, and formulation in laboratory and industrial settings.

Introduction: The Significance of this compound and its Solubility

This compound (OTS) is an aromatic sulfonamide featuring a methyl group at the ortho position of the benzene ring.[2] This molecular structure imparts specific chemical properties that make it a versatile building block in organic synthesis. Industrially, o-TSA is a precursor for the artificial sweetener saccharin and is used in the production of plasticizers, binders, and pesticides.[1]

The efficiency of manufacturing processes involving o-TSA, particularly crystallization and purification, is directly dependent on the selection of an appropriate solvent.[1][3] A thorough understanding of its solubility behavior allows scientists to:

-

Maximize product yield and purity during crystallization.

-

Optimize reaction conditions for syntheses where o-TSA is a reactant.

-

Develop robust formulations in the pharmaceutical and chemical industries.

-

Ensure safe handling and processing by avoiding supersaturation and uncontrolled precipitation.

This guide serves as a centralized repository of technical data and practical insights to aid professionals in making informed decisions regarding solvent selection for this compound.

Physicochemical Properties of this compound

A foundational understanding of o-TSA's physical and chemical characteristics is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₂S | [4] |

| Molecular Weight | 171.22 g/mol | [1][4] |

| Appearance | White to off-white crystalline solid | [2][5] |

| CAS Number | 88-19-7 | [1][4] |

| Melting Point | 156 °C (decomposes at 188 °C) | [2] |

| Water Solubility | 1.6 - 5.1 g/L at 25°C (slight) | [5] |

Quantitative Solubility of this compound

The solubility of this compound has been experimentally determined in numerous organic solvents across a range of temperatures. The data consistently show that solubility increases with rising temperature, a characteristic behavior for most solid solutes dissolving in liquid solvents.[1][6][7]

Mole Fraction Solubility (x₁) Data

The following table summarizes the mole fraction solubility of o-TSA in various pure organic solvents at different temperatures. This data is critical for quantitative process modeling and design.

| Solvent | 283.15 K (10°C) | 298.15 K (25°C) | 318.15 K (45°C) | Data Source |

| Alcohols | ||||

| Methanol | 0.02704 | 0.04001 | 0.05790 | [6] |

| Ethanol | 0.02158 | 0.03181 | 0.04564 | [6] |

| n-Propanol | 0.02022 | 0.02985 | 0.04271 | [6] |

| Isopropanol | 0.01974 | 0.02909 | 0.04142 | [6] |

| n-Butanol | 0.01859 | 0.02728 | 0.03879 | [6] |

| Esters | ||||

| Ethyl Acetate | 0.03961 | 0.05662 | 0.07748 | [6] |

| Methyl Acetate | - | 0.0578 | 0.0792 | [1] |

| Ethyl Formate | - | 0.0395 | 0.0558 | [1] |

| Ketones | ||||

| Acetone | - | 0.0667 | 0.0911 | [1] |

| Cyclopentanone | - | 0.1251 | 0.1651 | [1] |

| Cyclohexanone | - | 0.0894 | 0.1209 | [1] |

| Other Solvents | ||||

| Acetonitrile | 0.03666 | 0.05282 | 0.07368 | [6] |

| Dichloromethane | - | 0.0232 | 0.0347 | [1] |

Note: Data compiled from studies measuring solubility via isothermal saturation and static gravimetric methods.[1][6]

Analysis of Solubility Trends

From the data, several key trends emerge:

-

Highest Solubility: o-TSA exhibits the highest solubility in ketones like cyclopentanone and acetone, followed closely by ethyl acetate and acetonitrile.

-

Moderate Solubility: Alcohols such as methanol and ethanol are effective solvents, though they demonstrate lower solvating power than the aforementioned ketones and esters.

-

Lower Solubility: Dichloromethane shows comparatively lower solubility for o-TSA.

These trends can be explained by the principle of "like dissolves like." [8][9] this compound is a polar molecule, possessing a sulfonamide group capable of acting as both a hydrogen bond donor (-NH₂) and acceptor (-SO₂). Solvents with high polarity and the ability to participate in hydrogen bonding are therefore more effective at solvating the o-TSA molecule and overcoming the crystal lattice energy of the solid.

-

Ketones (e.g., Acetone, Cyclopentanone): These are polar aprotic solvents. Their carbonyl oxygen can act as a strong hydrogen bond acceptor for the -NH₂ protons of o-TSA.

-

Esters (e.g., Ethyl Acetate): Similar to ketones, esters are polar aprotic solvents that can accept hydrogen bonds. The highest mole fraction solubility was observed in ethyl acetate at 318.15 K among the seven solvents tested in one study.[6]

-

Alcohols (e.g., Methanol, Ethanol): These are polar protic solvents. They can both donate and accept hydrogen bonds, allowing for strong intermolecular interactions with o-TSA.

-

Dichloromethane: This solvent is less polar than the others and cannot donate hydrogen bonds, resulting in weaker solute-solvent interactions and thus lower solubility.

Thermodynamic Insights into the Dissolution Process

The dissolution of o-TSA in organic solvents is a spontaneous process.[6] Thermodynamic analysis of solubility data provides deeper insights into the forces driving this process. Key thermodynamic parameters include:

-

Gibbs Free Energy of Solution (ΔG°sol): This value indicates the spontaneity of the dissolution. For o-TSA, the ΔG°sol is negative across the tested solvents, confirming that the dissolution is a spontaneous process.[6]

-

Enthalpy of Solution (ΔH°sol): This parameter reflects the heat absorbed or released during dissolution. Studies show that for o-TSA, the ΔH°sol values are positive, indicating that the process is endothermic .[3] This means that heat is required to break the solute-solute and solvent-solvent interactions, and this energy is not fully compensated by the formation of solute-solvent interactions. This aligns with the observation that solubility increases with temperature.

-

Entropy of Solution (ΔS°sol): This value represents the change in disorder of the system. The positive ΔS°sol values for o-TSA indicate that the dissolution process is entropy-driven .[3] The increase in disorder from a highly ordered solid crystal to solvated molecules in a liquid phase is the primary driving force for the spontaneous dissolution, overcoming the endothermic enthalpy change.

Several thermodynamic models, including the modified Apelblat equation, the Buchowski–Ksiazaczak λh equation, the Wilson model, and the NRTL model, have been successfully used to correlate the experimental solubility data of this compound.[1][6][7] These models are invaluable for interpolating and extrapolating solubility data for temperatures not experimentally measured, aiding in process engineering calculations.

Experimental Protocol: Isothermal Saturation Method for Solubility Determination

The data presented in this guide were primarily generated using the isothermal saturation method, a robust and widely accepted technique for determining solid-liquid equilibrium.[6] This method is also referred to as a static gravimetric method.[1][3]

Principle

A surplus of the solid solute (o-TSA) is mixed with a known amount of the solvent. The mixture is agitated at a constant temperature for a sufficient duration to ensure that the solution becomes saturated and reaches equilibrium. Once equilibrium is established, a sample of the supernatant liquid is carefully extracted, weighed, and then dried to determine the mass of the dissolved solute.

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound solid to a known mass of the chosen organic solvent in a sealed, jacketed glass vessel. The vessel is connected to a thermostatic water bath to maintain a precise temperature.

-

Equilibration: Vigorously agitate the suspension using a magnetic stirrer. The system should be stirred for a prolonged period (e.g., a minimum of 8-12 hours) to ensure solid-liquid equilibrium is achieved.[1] Preliminary experiments are often conducted to confirm the time required to reach equilibrium.

-

Settling: Cease agitation and allow the suspension to settle for several hours (e.g., 8 hours) at the same constant temperature.[1] This allows the undissolved solid to precipitate, leaving a clear, saturated supernatant.

-

Sampling: Carefully withdraw a sample of the clear supernatant using a pre-heated or temperature-equilibrated syringe fitted with a filter (e.g., 0.45 µm) to prevent aspiration of any solid particles.

-

Gravimetric Analysis: Immediately transfer the sampled solution into a pre-weighed container (e.g., a glass beaker or aluminum pan) and record the total weight of the saturated solution.

-

Drying: Place the container in a vacuum oven at a moderate temperature (e.g., 60°C) until the solvent has completely evaporated and a constant weight of the dried solute (o-TSA) is achieved.

-

Calculation: The mole fraction solubility (x₁) is calculated using the following equation:

x₁ = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

Where:

-

m₁ = mass of the dissolved o-TSA (solute)

-

M₁ = molar mass of o-TSA (171.22 g/mol )

-

m₂ = mass of the solvent

-

M₂ = molar mass of the solvent

-

Visual Workflow of the Isothermal Saturation Method

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. OPTSA – Chemical Stability for Wood-Based Material Products [penpet.com]

- 3. researchgate.net [researchgate.net]

- 4. 邻甲苯磺酰胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.ws [chem.ws]

- 9. Khan Academy [khanacademy.org]

A Guide to the Spectroscopic Characterization of O-Toluenesulfonamide

Introduction: The Analytical Imperative for O-Toluenesulfonamide

This compound (OTS), a key organic intermediate, serves critical roles in diverse chemical syntheses, from the production of saccharin to its use as a plasticizer and a ligand in organometallic chemistry.[1][2] Its chemical identity, purity, and structural integrity are paramount for ensuring the safety, efficacy, and reproducibility of these applications. This technical guide provides an in-depth analysis of the primary spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

As a Senior Application Scientist, this guide is structured not as a rigid template but as a logical workflow that mirrors the process of comprehensive molecular characterization. We will delve into the causality behind experimental choices, interpret the resulting data with scientific rigor, and provide field-proven protocols to ensure that the data you acquire is both accurate and reliable. Every piece of data is a piece of a puzzle; this guide will show you how to put them together to reveal the complete picture of the this compound molecule.

Molecular Structure and Isomeric Context

Before delving into the spectra, it is crucial to visualize the molecule itself. This compound, with the chemical formula C₇H₉NO₂S, consists of a toluene backbone substituted with a sulfonamide group (-SO₂NH₂) at the ortho (position 2) of the methyl group.[3] This specific substitution pattern is key to its unique spectroscopic signature, which distinguishes it from its meta and para isomers.

Diagram: Molecular Structure of this compound

Caption: 2D structure of this compound (2-methylbenzenesulfonamide).

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton (¹H) NMR provides a quantitative map of the different types of hydrogen atoms in a molecule. The spectrum of this compound is characterized by distinct signals for the aromatic protons, the methyl group protons, and the sulfonamide protons.

Expertise in Action: Why the Solvent Choice Matters The choice of deuterated solvent is the first critical decision in NMR. For this compound, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice. Its polarity effectively dissolves the crystalline sample, and its ability to form hydrogen bonds with the -NH₂ protons slows down their chemical exchange. This results in a broader, but observable, -NH₂ peak, which might otherwise be broadened into the baseline or exchange with residual water in solvents like chloroform-d₃ (CDCl₃).

¹H NMR Data (400 MHz, DMSO-d₆)

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (H6) | ~7.88 | Doublet | 1H |

| Aromatic (H3, H4, H5) | 7.33 - 7.49 | Multiplet | 3H |

| Sulfonamide (-SO₂NH₂) | ~7.20 | Broad Singlet | 2H |

| Methyl (-CH₃) | ~2.61 | Singlet | 3H |

Data sourced and interpreted from ChemicalBook.[4]

Interpretation:

-

Aromatic Region (7.33 - 7.88 ppm): The four protons on the benzene ring are chemically non-equivalent due to the ortho-substitution pattern. The proton adjacent to the bulky sulfonamide group (H6) is deshielded the most and appears as a distinct doublet at the lowest field (~7.88 ppm). The other three aromatic protons overlap in a complex multiplet. This complex pattern is a hallmark of ortho-disubstituted benzene rings. In contrast, the more symmetrical p-Toluenesulfonamide shows two clean doublets in this region, each integrating to 2H.[5]

-

Sulfonamide Protons (~7.20 ppm): The two protons on the nitrogen appear as a broad singlet. The broadness is due to quadrupolar coupling with the ¹⁴N nucleus and chemical exchange with the solvent or trace water.

-

Methyl Protons (~2.61 ppm): The three protons of the methyl group are equivalent and are adjacent to a quaternary carbon, so they appear as a sharp singlet. Its position is characteristic of a methyl group attached to an aromatic ring.

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy provides a count of the non-equivalent carbon atoms and information about their chemical environment (e.g., sp², sp³, attached to electronegative atoms).

¹³C NMR Data (Predicted)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C1 (C-SO₂) | ~141 |

| C2 (C-CH₃) | ~136 |

| Aromatic CH | ~132, 131, 129, 126 |

| C-Methyl (-CH₃) | ~20 |

Data sourced and interpreted from ChemicalBook.[6]

Interpretation:

-

Aromatic Region (126 - 141 ppm): this compound displays six distinct signals for the aromatic carbons, as expected from its symmetry. The two quaternary carbons (C1 and C2), directly attached to the electron-withdrawing sulfonamide group and the electron-donating methyl group respectively, are found at the downfield end of this region. The remaining four signals correspond to the CH carbons of the ring.

-

Aliphatic Region (~20 ppm): A single peak in the upfield region corresponds to the methyl carbon, consistent with a methyl group on an aromatic ring.

Experimental Protocol: Acquiring High-Quality NMR Spectra

A self-validating protocol ensures that results are reproducible and free from artifacts.

Workflow: Solution-State NMR Sample Preparation

Caption: Standard workflow for preparing a solid sample for solution-state NMR analysis.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an exceptionally powerful tool for identifying the presence of specific functional groups. For this compound, the key signatures are from the N-H and S=O bonds of the sulfonamide group, and the C-H bonds of the aromatic ring and methyl group.

Expertise in Action: The KBr Pellet Technique For solid samples like this compound, the Potassium Bromide (KBr) pellet method is a gold standard. The rationale is to disperse the solid analyte in an IR-transparent matrix. KBr is ideal as it is transparent in the mid-IR region (4000-400 cm⁻¹) and becomes a clear, glass-like pellet under high pressure. This minimizes light scattering and produces a high-quality spectrum. A common pitfall is moisture contamination from hygroscopic KBr, which introduces a broad O-H absorption around 3400 cm⁻¹. Using oven-dried KBr and working quickly is essential for a clean spectrum.[7]

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity |

| 3300 - 3400 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Medium |

| ~3050 | C-H Stretch | Aromatic | Medium-Weak |

| ~2950 | C-H Stretch | Methyl (-CH₃) | Medium-Weak |

| ~1340 | S=O Asymmetric Stretch | Sulfonamide (-SO₂) | Strong |

| ~1160 | S=O Symmetric Stretch | Sulfonamide (-SO₂) | Strong |

Data interpreted from typical values for sulfonamides and spectra available in the PubChem database.[3]

Interpretation:

-

N-H Stretching Region: The presence of two distinct peaks in the 3300-3400 cm⁻¹ region is a definitive indicator of the primary sulfonamide's -NH₂ group (asymmetric and symmetric stretches).

-

S=O Stretching Region: The two very strong and sharp absorptions around 1340 cm⁻¹ and 1160 cm⁻¹ are the most characteristic feature of the sulfonamide group. These correspond to the asymmetric and symmetric stretching of the S=O double bonds, respectively. Their high intensity is due to the large change in dipole moment during the vibration.

-

C-H Stretching Region: Absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic ring (sp² carbons), while those just below 3000 cm⁻¹ are from the methyl group's C-H bonds (sp³ carbons).

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure. Electron Ionization (EI) is a common technique that uses a high-energy electron beam to ionize the molecule, creating a molecular ion (M⁺˙) and causing it to break apart into smaller, characteristic fragment ions.

Mass Spectrometry Data (Electron Ionization)

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Interpretation |

| 171 | [C₇H₉NO₂S]⁺˙ | Molecular Ion (M⁺˙) |

| 155 | [C₇H₇SO]⁺ | Loss of NH₂ radical |

| 107 | [C₇H₇O]⁺ | Loss of SO₂ from [M-NH₂]⁺ |

| 91 | [C₇H₇]⁺ | Tropylium ion (Loss of SO₂) |

| 65 | [C₅H₅]⁺ | Loss of C₂H₂ from tropylium ion |

Data sourced from the NIST Chemistry WebBook.

Interpretation and Fragmentation Pathway: The mass spectrum of this compound is dominated by fragmentation pathways involving the sulfonamide group. The molecular ion peak is observed at m/z 171, confirming the molecular weight.[7]

A key fragmentation pathway for aromatic sulfonamides is the cleavage of the C-S bond and the S-N bond.[8][9]

-

Formation of the Tropylium Ion (m/z 91): A major fragmentation route is the loss of the entire sulfonamide group, followed by rearrangement. The initial loss of the •SO₂NH₂ radical is less common. Instead, a characteristic fragmentation for toluenesulfonamides is the direct loss of sulfur dioxide (SO₂, 64 Da), followed by rearrangement to form the highly stable tropylium cation at m/z 91. This is often the base peak in the spectrum.

-

Loss of NH₂ (m/z 155): Cleavage of the S-N bond results in the loss of an amino radical (•NH₂) to give a fragment at m/z 155.

-

Loss of SO₂ (m/z 107): The fragment at m/z 155 can subsequently lose a molecule of SO₂ to form an ion at m/z 107.[8]

-

Aromatic Fragmentation (m/z 65): The stable tropylium ion (m/z 91) can further fragment by losing acetylene (C₂H₂), a common pathway for aromatic rings, resulting in the ion at m/z 65.

Diagram: Key Fragmentation Pathways of this compound in EI-MS

Caption: Simplified EI-MS fragmentation scheme for this compound.

Conclusion: A Unified Spectroscopic Identity

The true power of spectroscopic analysis lies in the synthesis of data from multiple techniques. The NMR data confirms the carbon-hydrogen framework and the specific ortho-substitution pattern. The IR spectrum provides definitive proof of the key sulfonamide functional group through its characteristic N-H and S=O vibrations. Finally, mass spectrometry confirms the molecular weight and reveals a fragmentation pattern consistent with the established structure.

Together, these three spectroscopic pillars—NMR, IR, and MS—provide a comprehensive and self-validating characterization of this compound. This guide has outlined not just the data, but the scientific reasoning and experimental best practices required to obtain and interpret it, empowering researchers, scientists, and drug development professionals to confidently verify the structure and purity of this vital chemical compound.

References

- 1. This compound 99 88-19-7 [sigmaaldrich.com]

- 2. This compound, 98% 10 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. 2-Methylbenzenesulfonamide | C7H9NO2S | CID 6924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methylbenzene-1-sulfonamide(88-19-7) 1H NMR spectrum [chemicalbook.com]

- 5. p-Toluenesulfonamide (70-55-3) 1H NMR [m.chemicalbook.com]

- 6. 2-Methylbenzene-1-sulfonamide(88-19-7) 13C NMR [m.chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

O-Toluenesulfonamide Derivatives: A Comprehensive Technical Guide to Their Biological Activities

This guide provides an in-depth exploration of the diverse biological activities of O-Toluenesulfonamide derivatives, offering a valuable resource for researchers, scientists, and professionals in drug development. Moving beyond a simple enumeration of facts, this document delves into the causal relationships behind experimental designs and the mechanistic underpinnings of the observed biological effects.

Introduction: The Versatile Scaffold of this compound

This compound, a simple aromatic sulfonamide, has emerged as a remarkably versatile scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological properties, including potent anticancer, antimicrobial, and anti-inflammatory activities.[3][4][5] The structural simplicity of the this compound core allows for extensive chemical modification, enabling the fine-tuning of its biological profile to target specific enzymes and cellular pathways. This adaptability has made it a privileged starting point for the development of novel therapeutic agents. This guide will navigate the synthesis, mechanisms of action, and experimental validation of the key biological activities of these promising compounds.

Part 1: Synthesis of this compound Derivatives: Building the Foundation

The journey into the biological activities of this compound derivatives begins with their chemical synthesis. A robust and well-understood synthetic strategy is paramount for generating a library of compounds for biological screening and for establishing a clear structure-activity relationship (SAR).

Core Synthesis of this compound

The foundational this compound can be prepared through the reaction of o-toluenesulfonyl chloride with an ammonia solution.[6][7] The process involves a nucleophilic substitution reaction at the sulfonyl group.

Experimental Protocol: Preparation of this compound [6][7]

-

Reaction Setup: Gradually add o-toluenesulfonyl chloride to an equal volume of a 20% ammonia solution, ensuring the reaction mixture is cooled in a freezing mixture to control the exothermic reaction.

-

Reaction Completion: Once the addition is complete, remove the freezing mixture and gently heat the solution to drive the reaction to completion.

-

Isolation: Filter the precipitated this compound from the reaction mixture.

-

Purification: Dissolve the crude product in a 1N sodium hydroxide solution and filter to remove any insoluble impurities.

-

Reprecipitation: Acidify the filtrate with hydrochloric acid or sulfuric acid to reprecipitate the this compound.

-

Recrystallization: Redissolve the precipitate by heating and allow it to cool, promoting the crystallization of pure this compound. The melting point of the pure compound is typically around 156-158 °C.[8]

Derivatization Strategies

The true potential of this compound lies in its derivatization. The sulfonamide nitrogen and the aromatic ring provide key handles for chemical modification, allowing for the introduction of a wide array of functional groups to modulate biological activity. Common derivatization strategies include N-alkylation, N-arylation, and substitution on the aromatic ring.[9]

Workflow for the Synthesis of this compound Derivatives

Caption: General synthetic routes for this compound and its derivatives.

Part 2: Anticancer Activity: Targeting the Hallmarks of Cancer

A significant body of research has highlighted the potent anticancer activities of this compound derivatives against a variety of tumor types.[3][10] These compounds have been shown to interfere with multiple cancer-associated pathways, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.

Mechanisms of Anticancer Action

The anticancer effects of this compound derivatives are multifaceted and often depend on the specific structural modifications of the parent compound. Key mechanisms include:

-

Carbonic Anhydrase Inhibition: Many sulfonamide derivatives are potent inhibitors of carbonic anhydrases (CAs), enzymes that are overexpressed in many tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and proliferation.[3][11][12]

-

Cell Cycle Arrest: Certain derivatives have been shown to induce cell cycle arrest, primarily in the G1 phase, thereby preventing cancer cells from progressing through the cell cycle and dividing.[3]

-

Induction of Apoptosis: this compound derivatives can trigger programmed cell death (apoptosis) in cancer cells through various mechanisms, including the disruption of lysosomal stability and the activation of mitochondrial pathways.[10]

-

Inhibition of Angiogenesis: Some derivatives can inhibit the formation of new blood vessels (angiogenesis), which is crucial for tumor growth and metastasis, by targeting matrix metalloproteinases (MMPs).[3][11]

-

Disruption of Microtubule Assembly: Certain compounds have been found to interfere with the dynamics of microtubule assembly, a critical process for cell division, leading to mitotic arrest and cell death.[3]

Signaling Pathway of p-Toluenesulfonamide (PTS) in Cancer Cells

Caption: Proposed mechanism of p-Toluenesulfonamide induced apoptosis.[10]

Experimental Evaluation of Anticancer Activity

A battery of in vitro assays is employed to characterize the anticancer potential of this compound derivatives.

Table 1: Anticancer Activity of Selected this compound Derivatives

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| K22 | MCF-7 (Breast Cancer) | PLK4 Inhibition | 0.0001 | [13] |

| K22 | MCF-7 (Breast Cancer) | Anti-proliferative | 1.3 | [13] |

| α-T2a | S. aureus | Antibacterial | 3.12 µg/mL | [14] |

| α-T2j | E. coli | Antibacterial | 12.5 µg/mL | [14] |

Experimental Protocol: MTT Assay for Cell Viability [5][10][15][16]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Experimental Protocol: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining) [3][9]

-

Cell Treatment: Treat cancer cells with the this compound derivative for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry (PI Staining) [4][6][11][14][17]

-

Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.

-

Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.

-

Staining: Resuspend the fixed cells in a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure specific DNA staining.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The intensity of the PI fluorescence corresponds to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Part 3: Antimicrobial Activity: Combating Microbial Resistance

The sulfonamide moiety is historically renowned for its antibacterial properties, and this compound derivatives continue this legacy.[4] These compounds have shown efficacy against a range of Gram-positive and Gram-negative bacteria.

Mechanism of Antimicrobial Action